(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone
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Overview
Description
(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isothiazole ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isothiazole ring, followed by the introduction of the pyridine and piperazine moieties. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isothiazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique combination of functional groups allows it to interact with multiple biological pathways, making it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability, reactivity, and other desirable characteristics.
Mechanism of Action
The mechanism of action of (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-methylphenyl)piperazin-1-yl)methanone
- (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
- (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups and its ability to interact with multiple biological targets
Properties
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c20-16-17(15-3-1-2-8-21-15)22-29-18(16)19(26)24-11-9-23(10-12-24)13-4-6-14(7-5-13)25(27)28/h1-8H,9-12,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTSRRGKLKJIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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